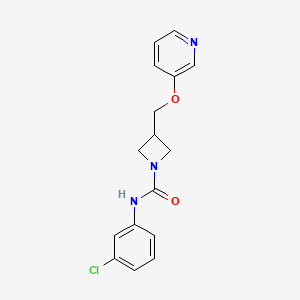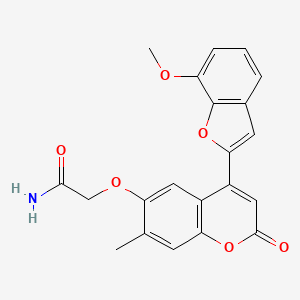
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as AZD-8055, is a small molecule kinase inhibitor that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent.
Wirkmechanismus
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits mTOR activity by binding to the ATP-binding site of the protein kinase domain of mTOR. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6 kinase and 4E-BP1, which are involved in protein synthesis and cell growth. Inhibition of mTOR signaling by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of this compound in suppressing tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide as a research tool is its specificity for mTOR. Unlike other mTOR inhibitors, such as rapamycin, this compound inhibits both mTORC1 and mTORC2, making it a more potent inhibitor of mTOR signaling. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
Future research on N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide could focus on several areas. One area of interest is the development of more potent and selective mTOR inhibitors based on the structure of this compound. Another area of research could be the identification of biomarkers that predict response to this compound in cancer patients. Finally, combination therapies involving this compound and other anti-cancer agents could be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves a series of chemical reactions starting with 3-chlorobenzonitrile, which is reacted with 3-pyridylboronic acid to form 3-(3-pyridyl)benzonitrile. The resulting compound is then reacted with 2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-carboxaldehyde to form the intermediate compound 3-(3-pyridyl)-5-(2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-yl)benzonitrile. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in the development and progression of various types of cancer, making it a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-4-14(7-13)19-16(21)20-9-12(10-20)11-22-15-5-2-6-18-8-15/h1-8,12H,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQXEPCMKZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)
![1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2768843.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)
![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2768848.png)
![1-(4-Methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2768849.png)

![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2768852.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)
![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2768860.png)
